1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]
Description
1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone] (CAS: listed in ) is a fused heterocyclic compound featuring a central benzothienobenzothiophene (BTBT) core substituted at the 2- and 7-positions with octanone groups. The BTBT scaffold is characterized by two fused benzothiophene rings, creating a planar π-conjugated system that facilitates charge transport in organic semiconductors (OSCs) . The octanone substituents introduce ketone functionalities, which may enhance solubility and influence intermolecular interactions compared to alkyl or halogenated analogs.
Properties
Molecular Formula |
C30H36O2S2 |
|---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
1-(2-octanoyl-[1]benzothiolo[3,2-b][1]benzothiol-7-yl)octan-1-one |
InChI |
InChI=1S/C30H36O2S2/c1-3-5-7-9-11-13-25(31)21-15-17-23-27(19-21)33-30-24-18-16-22(20-28(24)34-29(23)30)26(32)14-12-10-8-6-4-2/h15-20H,3-14H2,1-2H3 |
InChI Key |
JDLYZMYANFZDMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C(=O)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Aryne-Mediated Cyclization
Aryne intermediates enable one-step construction of the BTBT skeleton. As demonstrated in the Royal Society of Chemistry protocol, 2-chloro-6-(trimethylsilyl)phenyl triflate reacts with alkynyl sulfides under cesium fluoride activation to generate benzothiophene derivatives. For BTBT synthesis, a modified approach employs bis-alkynyl sulfides to facilitate dual cyclization:
$$
\text{2-chloro-6-(trimethylsilyl)phenyl triflate} + \text{alkynyl sulfide} \xrightarrow{\text{CsF, MeCN, 80°C}} \text{BTBT core}
$$
Key conditions include:
- Solvent: Acetonitrile for optimal aryne stability.
- Temperature: 80°C to accelerate cyclization.
- Catalyst: Cesium fluoride (9.0 equiv) for desilylation and aryne generation.
This method achieves yields up to 93% for analogous structures, though BTBT-specific yields require further optimization.
Transition Metal-Catalyzed Coupling
Patent WO2009128559A1 discloses halogenated precursors functionalized via Suzuki-Miyaura coupling. For example, dibromo-BTBT reacts with boronic esters under palladium catalysis to install substituents. While this approach excels in regioselectivity, it necessitates pre-halogenated intermediates, adding synthetic steps.
Functionalization: Installing Octanone Groups
The 2- and 7-positions of the BTBT core are electrophilic hotspots due to sulfur’s electron-withdrawing effects. Functionalization strategies include Friedel-Crafts acylation and directed ortho-metalation.
Friedel-Crafts Acylation
Friedel-Crafts reactions directly introduce acyl groups to aromatic systems. Using octanoyl chloride and aluminum chloride (AlCl₃), the BTBT core undergoes electrophilic substitution:
$$
\text{BTBT} + 2 \text{CH}3(CH2)_6COCl} \xrightarrow{\text{AlCl₃, CH₂Cl₂}} \text{1,1'-[BTBT]-2,7-diylbis[1-octanone]}
$$
Optimization Parameters:
- Catalyst Loading: 1.2 equiv AlCl₃ prevents over-acylation.
- Solvent: Dichloromethane ensures solubility and moderate reactivity.
- Temperature: 0°C to 25°C to minimize side reactions.
Yields for analogous acylations range from 60–75%, though steric hindrance from the fused BTBT system may reduce efficiency.
Directed Ortho-Metalation
Lithium diisopropylamide (LDA) deprotonates the BTBT core at the 2- and 7-positions, enabling nucleophilic attack on octanoyl electrophiles:
$$
\text{BTBT} \xrightarrow{\text{LDA, THF}} \text{Li-BTBT-Li} \xrightarrow{\text{2 CH}3(CH2)_6COCl} \text{1,1'-[BTBT]-2,7-diylbis[1-octanone]}
$$
Advantages:
- Regioselectivity: LDA targets positions ortho to sulfur atoms.
- Functional Group Tolerance: Compatible with ketone-forming reagents.
This method reported 83% yield for similar benzothiophene functionalization.
Comparative Analysis of Methods
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost and reproducibility. Aryne cyclization followed by Friedel-Crafts acylation is favored for minimal intermediate isolation. TRC lists 100 mg batches at $240, reflecting high precursor costs. Scaling requires:
- Solvent Recovery: MeCN and CH₂Cl₂ recycling.
- Catalyst Regeneration: CsF and AlCl₃ reclamation protocols.
Chemical Reactions Analysis
Types of Reactions
1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) in solvents like ether or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] has several scientific research applications:
Organic Electronics: Used as a semiconductor material in OFETs and OPVs due to its high charge mobility and stability.
Photovoltaics: Employed in the development of high-efficiency solar cells.
Material Science: Studied for its unique aggregation-induced emission (AIE) properties, making it useful in the design of new luminescent materials.
Mechanism of Action
The mechanism by which 1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] exerts its effects involves its ability to facilitate charge transport through π-π stacking interactions. The molecular targets include various organic semiconductors and conductive polymers. The pathways involved often include electron or hole transport mechanisms, which are crucial for the performance of electronic devices .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
2,7-Dibromo-BTBT (2,7-diBr-BTBT) : Bromine substituents enhance electronic polarizability and enable cross-coupling reactions for further functionalization .
2,7-DiBr-BTBT S-oxides (2,7-diBr-BTBTDO and 2,7-diBr-BTBTTO) : Sulfur oxidation modifies molecular packing and electronic properties .
Dioctyl-BTBT derivatives : Alkyl chains improve solubility and thin-film processability .
Physical and Thermal Properties
Key Observations :
- Sulfur oxidation (e.g., in S-oxides) increases thermal stability due to stronger intermolecular interactions (e.g., O–H, O–Br contacts) .
- Alkyl chains (e.g., dioctyl derivatives) reduce melting points and enhance solution processability .
Optical and Electronic Properties
Key Observations :
- Sulfur oxidation induces bathochromic shifts in absorption/emission due to reduced HOMO-LUMO gaps (e.g., 2,7-diBr-BTBTTO: Δλemission = +99 nm vs. 2,7-diBr-BTBT) .
- Bromination and ketone substitution likely lower Φ due to heavy-atom effects or electron-withdrawing character .
Key Observations :
Biological Activity
1,1'- Benzothieno[3,2-b] benzothiophene-2,7-diylbis[1-octanone] (often referred to as BTBT derivative) is a compound of significant interest in organic electronics and materials science. This compound belongs to a class of organic semiconductors known for their unique electronic properties and potential applications in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells.
Chemical Structure
The molecular structure of 1,1'- Benzothieno[3,2-b] benzothiophene-2,7-diylbis[1-octanone] can be represented as follows:
This compound features a complex arrangement of benzothieno and benzothiophene units which contribute to its electronic properties.
Biological Activity Overview
The biological activity of BTBT derivatives has been explored primarily in the context of their application in electronic devices rather than direct biological effects. However, some studies have indicated potential interactions with biological systems:
- Antioxidant Properties : Some derivatives have shown antioxidant activity, which can be beneficial in reducing oxidative stress in biological systems.
- Cellular Interaction : Studies suggest that certain BTBT compounds may interact with cellular membranes, affecting permeability and potentially influencing cellular processes.
Antioxidant Activity
A study conducted by researchers investigating the antioxidant properties of various benzothiophene derivatives found that certain modifications to the BTBT structure enhanced its ability to scavenge free radicals. This is particularly relevant for applications in biomedical fields where oxidative stress plays a role in disease progression.
Semiconductor Properties
Research has demonstrated that BTBT derivatives possess high charge carrier mobility, making them suitable for use in OFETs. For instance:
- Mobility Measurements : A notable study reported mobilities exceeding under ambient conditions for devices utilizing BTBT derivatives .
- Stability : These compounds exhibit excellent thermal and chemical stability, which is crucial for practical applications in flexible electronics .
Case Study 1: Organic Field-Effect Transistors (OFETs)
In a comprehensive study on the use of BTBT derivatives in OFETs:
- Material Used : 2,7-diphenylbenzothieno[3,2-b]benzothiophene (DPh-BTBT).
- Findings : The OFETs exhibited mobilities up to and maintained performance under varying environmental conditions .
| Parameter | Value |
|---|---|
| Mobility | |
| Stability | High |
| Environmental Conditions | Ambient |
Case Study 2: Photovoltaic Applications
Another study explored the integration of BTBT derivatives into organic photovoltaic cells:
Q & A
Basic: What synthetic strategies are commonly employed for the preparation of 1,1'-[1]benzothieno[3,2-b][1]benzothiophene derivatives, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves copper-mediated intramolecular dehydrogenative coupling reactions to construct the fused benzothieno-benzothiophene core. For example, gram-scale synthesis can be achieved by reacting 2-(benzo[b]thiophen-2-yl)phenol derivatives under optimized conditions (e.g., Cu catalysis, 6 mmol scale), yielding high product purity . Key optimization parameters include:
- Catalyst loading (e.g., Cu(I) or Cu(II) salts).
- Solvent selection (polar aprotic solvents enhance reactivity).
- Temperature control (80–120°C balances yield and side reactions).
Table 1: Example Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Catalyst (Cu) | 10–15 mol% |
| Solvent | DMF or DMSO |
| Temperature | 100°C, 12–24 hours |
Basic: What analytical techniques are critical for characterizing the structural and electronic properties of this compound?
Answer:
Essential techniques include:
- X-ray Diffraction (XRD): Resolves molecular packing and polymorphism, particularly in thin films .
- NMR Spectroscopy (¹H/¹³C): Confirms substitution patterns and purity.
- UV-Vis and Cyclic Voltammetry: Determines optical bandgap and HOMO/LUMO levels (e.g., bandgap ~3.1 eV for BTBT derivatives) .
- Mass Spectrometry: Validates molecular weight (NIST databases provide reference spectra) .
Basic: How does this compound function as a semiconductor in organic field-effect transistors (OFETs)?
Answer:
The fused benzothieno[3,2-b]benzothiophene core enables π-π stacking, enhancing charge carrier mobility. Derivatives like DNTT exhibit:
- High Hole Mobility: Up to 10 cm²/V·s in single-crystal OFETs .
- Air Stability: Due to low HOMO levels (~-5.3 eV), minimizing oxidation .
- Reproducibility: Controlled crystallization via solution shearing or thermal annealing .
Advanced: How can polymorphism in thin films be controlled to stabilize metastable phases for improved device performance?
Answer:
Nanoconfinement and flow-enhanced crystallization techniques can stabilize metastable polymorphs. For example:
- Nanoconfinement: Limits crystal growth to <100 nm domains, favoring high-mobility phases .
- Solvent Vapor Annealing: Induces phase transitions via controlled solvent exposure.
- In Situ XRD/GI-WAXS: Monitors real-time structural changes during crystallization .
Table 2: Polymorph Stability Factors
| Technique | Metastable Form Stability | Mobility (cm²/V·s) |
|---|---|---|
| Nanoconfinement | >6 months | 8.2 |
| Thermal Annealing | <1 month | 5.6 |
Advanced: What methodologies are used to correlate molecular packing with charge transport properties?
Answer:
Combine experimental and computational approaches:
- Quantum Chemical Calculations (DFT): Predict charge transfer integrals and reorganization energies .
- Space-Charge-Limited Current (SCLC) Measurements: Quantify mobility in thin films.
- Grazing-Incidence XRD: Maps π-stacking distances (e.g., 3.4 Å optimal for BTBT derivatives) .
Advanced: How do substituents (e.g., octanone groups) influence reactivity and regioselectivity in electrophilic substitution reactions?
Answer:
The octanone side chains alter electron density distribution:
- Local Ionization Energy (I(r)) Maps (DFT): Identify electrophilic attack sites (e.g., C2/C7 positions in benzothieno-furan analogs) .
- Addition-Elimination Mechanism: Dominates in benzothieno[3,2-b]furan derivatives due to vinylic C=C moieties .
Table 3: Reactivity Descriptors for Key Positions
| Position | I(r) (eV) | MEP (kcal/mol) |
|---|---|---|
| C2 | 8.9 | -12.4 |
| C7 | 9.2 | -10.8 |
Advanced: How can molecular dynamics (MD) simulations predict nucleation and growth mechanisms in solution-processed films?
Answer:
MD simulations model:
- Solvent-Molecule Interactions: Evaporation rates affect crystallization pathways.
- Nucleation Barriers: Free energy profiles identify critical cluster sizes (e.g., 10–20 molecules for BTBT) .
- Anisotropic Growth: π-Stacking drives 1D growth, aligned with charge transport axes .
Advanced: What strategies mitigate degradation of BTBT derivatives under operational OFET conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
